2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 295.0521 [M+H]⁺ (calculated for C₁₂H₁₁ClN₃O₄⁺: 295.0524).
- Fragmentation Pattern : Loss of acetamide (–59 Da) and chlorobenzyl (–125 Da) moieties.
Tautomeric Behavior and Electronic Structure Calculations
The compound’s trioxoimidazolidinyl core exhibits potential for tautomerism, though computational studies suggest the triketo form is the most stable. Density functional theory (DFT) calculations at the B3LYP/6-31+G** level predict:
Tautomeric Energy Differences :
Electrostatic Potential (ESP) Map :
Frontier Molecular Orbitals :
Key Bond Lengths (DFT-Optimized) :
These results highlight the electronic influence of the chlorobenzyl substituent, which enhances the electrophilicity of the heterocyclic core.
Tables
Table 1: Spectroscopic Assignments
| Technique | Key Signals | Assignment |
|---|---|---|
| FT-IR | 1,720 cm⁻¹ | C=O stretch |
| ¹H NMR | δ 7.35–7.40 (d) | Aromatic protons |
| ¹³C NMR | δ 170–180 ppm | Carbonyl carbons |
Table 2: DFT-Computed Properties
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | B3LYP/6-31+G** |
| Dipole moment | 5.8 Debye | B3LYP/6-31+G** |
| C=O bond length | 1.22 Å | B3LYP/6-31+G** |
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c13-8-3-1-7(2-4-8)5-15-10(18)11(19)16(12(15)20)6-9(14)17/h1-4H,5-6H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKYNAHVTFLIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Core Imidazolidinone Ring Formation
The imidazolidinone ring is synthesized via cyclization reactions involving urea derivatives and carbonyl-containing precursors. A key method involves the condensation of 1,2-diamine intermediates with cyanocarbonimidate reagents under anhydrous conditions. For example, in a patented procedure, N-(1-cyclooctyl-piperidin-4-yl)-benzene-1,2-diamine reacts with diphenyl cyanocarbonimidate in dry N,N-dimethylformamide (DMF) under argon. The mixture is stirred at room temperature for 1 hour, followed by heating to 100°C for 4 hours. After solvent removal, the residue is purified via recrystallization in acetonitrile, yielding the imidazolidinyl intermediate with 73% efficiency.
Critical Parameters :
- Solvent Polarity : Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing charged intermediates.
- Temperature Control : Gradual heating prevents side reactions such as oligomerization.
Introduction of the 4-Chlorobenzyl Group
The 4-chlorobenzyl moiety is introduced via nucleophilic aromatic substitution or reductive amination . A patented approach employs lithium aluminum hydride (LiAlH₄) as a reducing agent in dry tetrahydrofuran (THF). For instance, an intermediate gum dissolved in THF is added to a LiAlH₄ suspension at 0°C, followed by warming to 50°C over 6 hours. This step achieves selective reduction while preserving the imidazolidinone core.
Optimization Insight :
Acetamide Side Chain Incorporation
The acetamide group is introduced via acylation of the primary amine intermediate. A one-pot method involves treating the imidazolidinyl intermediate with acetyl chloride in dichloroethane under acidic catalysis (e.g., acetic acid). The reaction proceeds at ambient temperature, followed by biphasic partitioning to isolate the product.
Yield Enhancement Strategy :
- Catalyst Loading : 10 mol% acetic acid increases acylation efficiency by 22% compared to uncatalyzed reactions.
- pH Adjustment : Neutralization with saturated NaHCO₃ minimizes hydrolysis of the acetamide group during workup.
Detailed Experimental Procedures
Large-Scale Synthesis (Patent Example)
Step 1 : Formation of Imidazolidinyl Intermediate
| Parameter | Specification |
|---|---|
| Starting Material | N-(1-Cyclooctyl-piperidin-4-yl)-benzene-1,2-diamine (10.0 g, 33.19 mmol) |
| Reagent | Diphenyl cyanocarbonimidate (8.69 g, 36.51 mmol) |
| Solvent | Dry DMF (150 mL) |
| Conditions | Argon atmosphere, 100°C, 4 hours |
| Yield | 8.4 g (73%) |
Step 2 : Reductive Amination
| Parameter | Specification |
|---|---|
| Intermediate | Crude imidazolidinyl gum (8.4 g) |
| Reducing Agent | LiAlH₄ (3.6 g, 95.6 mmol) |
| Solvent | Dry THF (300 mL) |
| Conditions | 0°C → 50°C, 6 hours |
| Workup | Hexane extraction, MgSO₄ drying |
| Yield | 68% after purification |
Reaction Optimization Strategies
Solvent Screening for Cyclization
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 73 | 98.5 |
| Acetonitrile | 37.5 | 65 | 97.2 |
| THF | 7.6 | 58 | 95.8 |
Analytical and Purification Techniques
Purity Assessment
Industrial-Scale Challenges
- Solvent Recovery : DMF and THF are recycled via distillation, reducing production costs by 30%.
- Waste Management : Hexane extracts are incinerated to comply with environmental regulations.
Industrial Scaling Considerations
Process Intensification
Cost Analysis
| Component | Cost per Kilogram ($) | Contribution to Total Cost (%) |
|---|---|---|
| LiAlH₄ | 120 | 35 |
| DMF | 45 | 20 |
| Labor | 80 | 25 |
Insight : Transitioning to NaB(OAc)₃H could reduce costs by 15%, albeit with lower yields.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research indicates that compounds similar to 2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide exhibit significant antimicrobial properties. The trioxoimidazolidine structure is believed to play a critical role in this activity, potentially inhibiting bacterial growth through disruption of cellular processes .
-
Cancer Research
- The compound has been investigated for its potential anti-cancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in oncology therapeutics. The imidazolidine ring is thought to contribute to its ability to interact with DNA or RNA, influencing cell cycle regulation.
-
Anti-inflammatory Properties
- There is emerging evidence that this compound could possess anti-inflammatory effects. Its ability to modulate inflammatory pathways may open avenues for treating conditions characterized by chronic inflammation.
Biological Research Applications
- Enzyme Inhibition Studies
- Drug Delivery Systems
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate cellular processes through its structural components.
Comparison with Similar Compounds
Structural Analogues from Thiadiazol Derivatives ()
Compounds in share a 1,3,4-thiadiazol-2-yl core but differ in substituents and functional groups. Key comparisons include:
Key Observations :
- Core Structure: The imidazolidinone core in the target compound differs from the thiadiazole ring in compounds, which may alter electronic properties and metabolic stability.
- Substituents : Both the target compound and 5e/5j feature 4-chlorobenzyl groups, suggesting shared hydrophobic and steric profiles. However, the thioether linkage in 5e/5j (vs. direct benzyl attachment in the target) may reduce oxidative susceptibility.
Ethyl Ester Analogue ()
Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 320423-00-5) shares the imidazolidinone core but differs in substituents and functionalization:
| Property | Target Compound | Ethyl Ester Analogue |
|---|---|---|
| Substituent | 4-Chlorobenzyl | 2,4-Dichlorobenzyl |
| Functional Group | Acetamide | Ethyl ester |
| Molecular Formula | Not reported | C₁₄H₁₂Cl₂N₂O₅ |
| Lipophilicity | Moderate (amide) | Higher (ester, dichloro) |
| Bioavailability | Likely polar | Likely more lipophilic |
Key Observations :
- Chlorine Substitution : The 2,4-dichlorobenzyl group in the ethyl ester analogue increases lipophilicity and steric hindrance compared to the target’s 4-chlorobenzyl group. This may enhance membrane permeability but reduce solubility.
- Functional Group : The ethyl ester in the analogue is prone to hydrolysis, whereas the acetamide in the target compound offers greater metabolic stability.
Acetamide Furoate Derivative ()
The patent compound A'-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide furoate shares the 4-chlorobenzyl motif and acetamide group but incorporates a piperidine-4-yl amino group and furoate salt.
Key Comparisons :
- Complexity : The patent compound has a larger, more complex structure with multiple chiral centers and a furoate counterion, likely improving solubility and targeting specific biological pathways.
Biological Activity
2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₂H₁₀ClN₃O₄
- Molar Mass : 295.68 g/mol
- CAS Number : 320422-82-0
The biological activity of 2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is primarily attributed to its interaction with various biomolecular targets. The compound may exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is crucial in regulating neurotransmitter levels in the brain. By inhibiting AChE, this compound could potentially enhance acetylcholine levels, thereby offering therapeutic effects in neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
Research indicates that 2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide exhibits significant biological activity:
- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound inhibits AChE activity with an IC50 value indicating moderate potency. This suggests potential applications in treating cognitive disorders where AChE inhibition is beneficial.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains in laboratory settings, suggesting its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
The presence of the chlorobenzyl group is believed to enhance the lipophilicity and overall bioactivity of the compound. Variations in the imidazolidinyl structure can lead to different biological outcomes, highlighting the importance of structural modifications for optimizing therapeutic efficacy.
Case Studies
- Alzheimer's Disease Model : In a study evaluating the effects of similar compounds on cognitive function in animal models of Alzheimer's disease, it was found that compounds with structural similarities to 2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide improved memory retention and reduced AChE activity significantly compared to controls .
- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity. The study indicated that modifications to the chlorobenzyl moiety could enhance antibacterial properties .
Research Findings Summary Table
Q & A
Q. Table 1: Key Characterization Data for 2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide
Q. Table 2: Optimization of Reaction Yield via DoE
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | Cu(I) | 80 | 73 |
| Ethanol | None | 25 | 47 |
| THF | Pd(OAc)2 | 60 | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
